molecular formula C17H21NO4 B7152479 7-Hydroxy-4-[[(2-hydroxycyclopentyl)methyl-methylamino]methyl]chromen-2-one

7-Hydroxy-4-[[(2-hydroxycyclopentyl)methyl-methylamino]methyl]chromen-2-one

Cat. No.: B7152479
M. Wt: 303.35 g/mol
InChI Key: KVAABUONNJGUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-4-[[(2-hydroxycyclopentyl)methyl-methylamino]methyl]chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-[[(2-hydroxycyclopentyl)methyl-methylamino]methyl]chromen-2-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives . This reaction typically involves the condensation of phenols with β-ketoesters in the presence of acid catalysts.

For this specific compound, the synthesis might involve the following steps:

    Condensation Reaction: The initial step involves the condensation of 7-hydroxy-4-methylcoumarin with an appropriate aldehyde to introduce the 2-hydroxycyclopentyl group.

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-[[(2-hydroxycyclopentyl)methyl-methylamino]methyl]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Hydroxy-4-[[(2-hydroxycyclopentyl)methyl-methylamino]methyl]chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-[[(2-hydroxycyclopentyl)methyl-methylamino]methyl]chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact molecular targets and pathways depend on the specific biological context and application.

Properties

IUPAC Name

7-hydroxy-4-[[(2-hydroxycyclopentyl)methyl-methylamino]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18(9-11-3-2-4-15(11)20)10-12-7-17(21)22-16-8-13(19)5-6-14(12)16/h5-8,11,15,19-20H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAABUONNJGUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCC1O)CC2=CC(=O)OC3=C2C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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